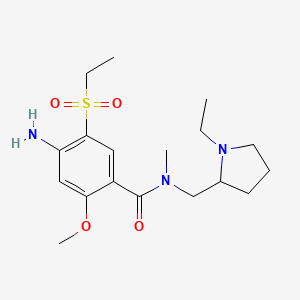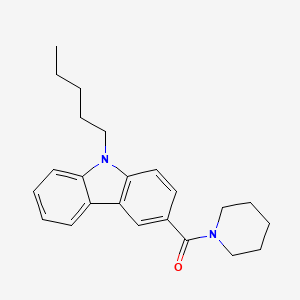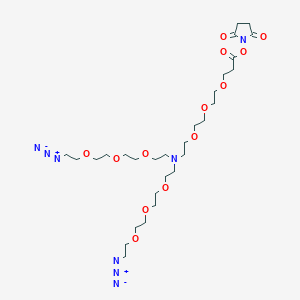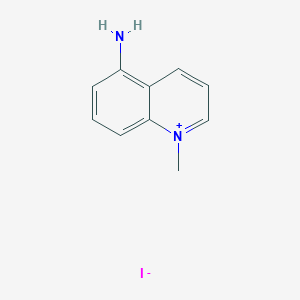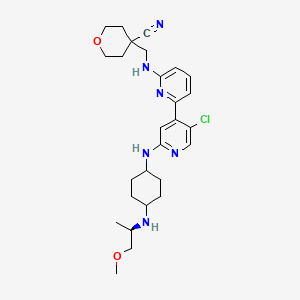
NVP-2
描述
NVP-2 是一种选择性 ATP 竞争性细胞周期蛋白依赖性激酶 9 (CDK9) 抑制剂。它以其对 CDK9/CycT 的强效抑制活性而闻名,其 IC50 值为 0.514 纳摩尔。 This compound 还对其他细胞周期蛋白依赖性激酶如 CDK1/CycB、CDK2/CycA 和 CDK16/CycY 显示出抑制效应 。该化合物主要用于科学研究,以研究细胞周期调控和细胞凋亡。
作用机制
NVP-2 通过与 CDK9 的 ATP 活性位点竞争性结合而发挥作用。这种结合抑制了 CDK9/CycT 的激酶活性,导致转录延伸的抑制。 CDK9 的抑制导致抗凋亡蛋白的下调,从而诱导癌细胞凋亡 。
类似化合物:
Flavopiridol: 另一种 CDK9 抑制剂,具有更广泛的激酶抑制活性。
Dinaciclib: 一种有效的 CDK 抑制剂,对 CDK1、CDK2、CDK5 和 CDK9 具有活性。
SNS-032: 选择性抑制 CDK2、CDK7 和 CDK9.
This compound 的独特性: this compound 由于其对 CDK9 相对于其他细胞周期蛋白依赖性激酶的高度选择性而具有独特性。 这种选择性减少了脱靶效应,增强了其作为治疗剂的潜力 。
生化分析
Biochemical Properties
NVP-2 plays a crucial role in biochemical reactions by inhibiting CDK9/CycT activity with an IC50 value of 0.51 nmol/L . It exhibits more than 1,000-fold selectivity over other CDKs such as CDK1/CycB, CDK2/CycA, and CDK16/CycY . This compound interacts with the ATP active pocket of the CDK9 protein, competitively binding to it and exerting its inhibitory effects . This interaction disrupts the phosphorylation of RNA polymerase II, leading to the inhibition of transcription elongation and subsequent antitumor effects .
Cellular Effects
This compound has been shown to significantly inhibit the proliferation of leukemia cells such as Jurkat, SKW-3, and SUP-T11, and induce apoptosis in MOLT4 leukemia cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK9, this compound disrupts the transcriptional regulation of genes involved in cell cycle progression and survival, leading to reduced cell proliferation and increased apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP active pocket of CDK9, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of RNA polymerase II, which is essential for transcription elongation . As a result, the expression of genes involved in cell cycle progression and survival is downregulated, leading to the inhibition of cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Over time, this compound continues to inhibit CDK9 activity, leading to sustained antitumor effects and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK9 activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and systemic toxicity . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . This compound affects metabolic flux and metabolite levels by inhibiting CDK9 activity, which in turn influences the transcriptional regulation of genes involved in metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to CDK9 and other cellular components . This compound is able to penetrate cell membranes and reach its target sites within the cell, ensuring its effective inhibition of CDK9 activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CDK9 . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to CDK9 and RNA polymerase II to effectively inhibit transcription elongation . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell .
准备方法
合成路线和反应条件: NVP-2 的合成涉及多步过程。关键步骤包括:
- 丙二腈与 1-溴-2-(2-溴乙氧基)乙烷的环化。
- 用 2-溴-6-氟吡啶进行还原和亲核取代。
- 与 (5-氯-2-氟吡啶-4-基)硼酸进行 Suzuki-Miyaura 反应。
- Boc 保护中间体的脱保护 。
工业生产方法: 合成工艺旨在高效、安全,适合大规模生产 。
化学反应分析
反应类型: NVP-2 经历各种化学反应,包括:
取代反应: 涉及与卤代中间体的亲核取代。
还原反应: 腈基还原为胺。
环化反应: 从线性前体形成环状结构.
常用试剂和条件:
试剂: 丙二腈、1-溴-2-(2-溴乙氧基)乙烷、2-溴-6-氟吡啶、(5-氯-2-氟吡啶-4-基)硼酸。
科学研究应用
NVP-2 在科学研究中具有广泛的应用:
化学: 用作研究细胞周期蛋白依赖性激酶抑制的探针。
生物学: 研究 CDK9 在细胞周期调控和细胞凋亡中的作用。
医学: 由于其诱导白血病细胞凋亡的能力,在癌症治疗中具有潜在的治疗应用.
工业: 用于开发针对细胞周期蛋白依赖性激酶的新药.
相似化合物的比较
Flavopiridol: Another CDK9 inhibitor with broader kinase inhibition.
Dinaciclib: A potent CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Uniqueness of NVP-2: this compound is unique due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .
属性
IUPAC Name |
4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQVQSXLXAXOPJ-QNGMFEMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of NVP-2?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [, , ]
Q2: What is the role of CDK9 in cells, and how does this compound affect it?
A2: CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which regulates RNA Polymerase II-dependent transcription. By inhibiting CDK9, this compound disrupts transcriptional processes essential for cell growth and survival. [, , ]
Q3: What are the downstream effects of this compound's inhibition of CDK9?
A3: this compound has been shown to suppress key cancer pathways, including MAPK, mTOR, and PI3K signaling. This suppression is achieved by downregulating the expression of crucial genes within these pathways, such as EGFR, KRAS, and BRAF. []
Q4: Does this compound impact the expression of oncogenes like c-MYC and MCL-1?
A4: Unlike its effect in hematologic malignancies, this compound doesn't consistently suppress c-MYC and MCL-1 expression in colorectal cancer models. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C26H33ClN8O2, and its molecular weight is 525.05 g/mol. (Derived from the provided chemical name)
Q6: Is there spectroscopic data available for this compound?
A6: While the provided research abstracts don't delve into detailed spectroscopic data, they highlight that the compound has been successfully synthesized and characterized. [, ]
Q7: Is there information about this compound's compatibility and stability under various conditions?
A7: The provided research primarily focuses on the biological activity of this compound and doesn't provide specific details about its material compatibility or stability under varying conditions.
Q8: What cell lines and models have been used to investigate the efficacy of this compound?
A8: this compound has demonstrated potent antitumor activity in preclinical studies using various models: * Cell lines: Human CRC cell lines, including BRAF-mutant CRC lines. [] * Patient-derived models: Patient-derived organoids (PDOs) and xenografts (PDXs) of various breast cancer subtypes, including those resistant to endocrine therapy and palbociclib. [, ]
Q9: What is the efficacy of this compound in models of endocrine-resistant breast cancer?
A9: this compound has shown effectiveness in long-term estrogen deprived (LTED) breast cancer cells, including those with acquired resistance to palbociclib. This suggests potential for treating advanced, endocrine-resistant breast cancer. []
Q10: What is the effect of combining this compound with other anti-cancer agents?
A10: Synergistic effects have been observed when combining this compound with: * BRAF inhibitors: In BRAF-mutant CRC models, combining this compound with BRAF inhibitors (encorafenib and dabrafenib) led to significantly enhanced growth suppression in vitro and in vivo compared to single agents. [] * Palbociclib: In palbociclib-resistant breast cancer models, combining this compound with palbociclib demonstrated synergistic growth inhibition. []
Q11: Are there known resistance mechanisms to this compound?
A11: While specific resistance mechanisms to this compound are not detailed in the provided abstracts, research highlights the need to further investigate potential resistance pathways, especially considering the frequent development of resistance to PARP inhibitors in BRCA-deficient cancers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


